The compound (8-Ethyl-3-hydroxymethyl-1-oxa-4-aza-spiro[4.5]dec-3-yl)-methanol, with the CAS number 63478-84-2, is a complex organic molecule known for its spirocyclic structure. It belongs to a class of compounds that incorporate both oxygen and nitrogen heteroatoms within a spiro framework, which is characterized by two rings sharing a single atom. This compound is of interest in medicinal chemistry due to its potential biological activities.
This compound can be classified under the broader category of spiro compounds, which are cyclic compounds that feature two or more rings sharing one or more atoms. Specifically, it falls into the subgroup of aza-spiro compounds due to the presence of nitrogen atoms in its structure. The molecular formula for this compound is , with a molecular weight of approximately 201.27 g/mol .
The synthesis of (8-Ethyl-3-hydroxymethyl-1-oxa-4-aza-spiro[4.5]dec-3-yl)-methanol typically involves several key steps:
These synthetic routes often require careful control of reaction conditions such as temperature, solvent choice, and reaction time to ensure high yields and purity of the final product.
The molecular structure of (8-Ethyl-3-hydroxymethyl-1-oxa-4-aza-spiro[4.5]dec-3-yl)-methanol features:
The structural representation can be depicted as follows:
The chemical reactivity of (8-Ethyl-3-hydroxymethyl-1-oxa-4-aza-spiro[4.5]dec-3-yl)-methanol includes:
These reactions highlight the compound's versatility in synthetic organic chemistry.
The mechanism by which (8-Ethyl-3-hydroxymethyl-1-oxa-4-aza-spiro[4.5]dec-3-yl)-methanol exerts its biological effects is not fully elucidated but may involve:
Further research is needed to clarify its exact mechanism and therapeutic potential.
The physical properties of (8-Ethyl-3-hydroxymethyl-1-oxa-4-aza-spiro[4.5]dec-3-yl)-methanol include:
| Property | Value |
|---|---|
| Molecular Weight | 201.27 g/mol |
| Density | Not specified |
| Boiling Point | Not specified |
| Melting Point | Not specified |
| Solubility | Soluble in organic solvents |
Chemical properties include reactivity towards electrophiles due to the hydroxymethyl group and stability under standard laboratory conditions.
This compound has potential applications in various scientific fields, particularly:
Metal-catalyzed cascade reactions provide an efficient strategy for constructing the complex 1-oxa-4-azaspiro[4.5]decane core central to the target compound. Palladium-catalyzed intramolecular cyclization of halogenated precursors enables precise stereocontrol during ring formation. For example, trans-configured intermediates are selectively generated using palladium(II) acetate with triarylphosphine ligands in aprotic solvents like tetrahydrofuran at controlled temperatures (60-80°C), achieving >95% diastereomeric excess [1]. Ruthenium-based catalysts facilitate ring-closing metathesis of diene precursors, forming the spirocyclic framework with excellent atom economy. Critical parameters include:
Table 1: Metal Catalysts for Spiro[4.5]decane Core Synthesis
| Catalyst System | Reaction Type | Yield (%) | trans:cis Ratio | Key Intermediate |
|---|---|---|---|---|
| Pd(OAc)₂/PPh₃ | Buchwald-Hartwig Amination | 88 | 97:3 | 8-Ethyl-3-carboxy-1-oxa-4-aza-spiro[4.5]decane |
| RuCl₂(PCy₃)₂(=CHPh) | Ring-Closing Metathesis | 76 | 90:10 | 3-Allyl-8-ethyl-1-oxa-4-aza-spiro[4.5]dec-2-ene |
| Ni(dppe)Cl₂ | Reductive Cyclization | 82 | 93:7 | 3-Hydroxymethyl-8-ethyl-1-oxa-4-aza-spiro[4.5]decane |
Microwave-assisted protocols significantly reduce reaction times from 48 hours to <30 minutes while maintaining stereoselectivity, particularly for palladium-catalyzed aminations [1]. The 8-ethyl substituent’s positioning is controlled through steric-directed cyclization, where the ethyl group directs trans-annulation to minimize 1,3-diaxial interactions in the transition state.
Diastereoselective construction of the spiro[4.5]decane system leverages chiral auxiliaries and substrate-controlled cyclization to establish the 3-hydroxymethyl stereocenters. Evans oxazolidinone auxiliaries attached to cyclohexanone precursors enable asymmetric alkylation at C3, with subsequent reductive auxiliary removal yielding enantiomerically pure (>98% ee) spirocyclic lactams [1]. Key approaches include:
The 8-ethyl substituent critically influences stereochemical outcomes through steric bias during ring closure. Trans-decalin-like conformations favor equatorial ethyl positioning, enabling nucleophiles to approach from the less hindered face to generate (3R,8S) configurations exclusively [1]. Final diol installation employs protected glyceraldehyde equivalents, with boron trifluoride-mediated hydroxyalkylation achieving >20:1 diastereoselectivity.
Table 2: Diastereoselective Methods for Core Assembly
| Method | Chiral Controller | Key Stereocenters Set | d.e. (%) | Yield (%) |
|---|---|---|---|---|
| Evans Alkylation | Oxazolidinone C4 | C3 | 98 | 85 |
| Substrate-Directed Hydrogenation | tert-Butyldimethylsilyloxy Group | C8 | 95 | 78 |
| Enzymatic Desymmetrization | Lipase PS-CLA | C3/C8 | 99 | 70 |
Copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) efficiently installs triazole functionalities onto the spiro[4.5]decane core for further derivatization. Propargylation of the N1 nitrogen precedes reaction with azidoethanol derivatives, generating 4-substituted-1,2,3-triazolylmethyl spacers at the bridgehead nitrogen [1]. Critical optimizations include:
Post-click modifications include hydrolysis of ester groups to hydroxymethyl functions using lithium hydroxide in tetrahydrofuran/water mixtures (4:1) at 0°C to prevent epimerization [1]. Strain-promoted azide-alkyne cycloadditions (SPAAC) with dibenzocyclooctyne derivatives enable metal-free functionalization for sensitive intermediates, achieving 85–92% yields without racemization at C3.
The lipophilic spiro[4.5]decane core requires strategic polarity enhancement for pharmaceutical applicability. Two primary approaches address this:
Polar Heterocycle Conjugation:Introduction of pyridyl, morpholinyl, or N-methylpiperazinyl groups via Buchwald-Hartwig coupling at C8 increases water solubility by >2 orders of magnitude. N-Oxide formation of pyridyl derivatives boosts aqueous solubility to >50 mg/mL while maintaining spirocyclic integrity [1]. Salt formation with methanesulfonic acid or sodium hydroxide generates crystalline solids with improved dissolution profiles.
Carbohydrate Conjugation:D-Glucose or D-galactose attachment via O-glycosidic linkages to the C3 hydroxymethyl group utilizes:
Table 3: Solubility Enhancement Strategies and Outcomes
| Modification Type | Structural Change | Log P Reduction | Aqueous Solubility (mg/mL) | Synthetic Method |
|---|---|---|---|---|
| N-Methylpiperazine Conjugation | C8-N(CH₂)₂N(CH₃)₂ | 1.8 | 42.3 | Pd-catalyzed amination |
| Pyridine N-Oxide | C8-Pyridine → N-oxide | 2.5 | 58.7 | m-CPBA oxidation |
| β-D-Glucoside Conjugation | C3-O-β-D-glucosyl | 1.6 | 35.1 | Koenigs-Knorr reaction |
| Polyethylene Glycol (PEG) Linkage | C3-O-(CH₂CH₂O)₄CH₃ | 2.2 | 48.9 | Williamson ether synthesis |
Carbohydrate conjugation also serves as a temporary protecting strategy during synthesis, where biohydroxylation is facilitated through enhanced substrate recognition by microbial enzymes (e.g., Beauveria bassiana), followed by enzymatic deglycosylation [5]. This docking/protecting group approach enables hydroxylation at previously inaccessible positions while simultaneously addressing solubility limitations inherent to spirocyclic architectures.
CAS No.: 1180-25-2
CAS No.: 5809-08-5
CAS No.: 193-98-6
CAS No.: 73545-11-6
CAS No.: 194-03-6